molecular formula C22H30N2O2S2 B11448140 N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide

N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide

Cat. No.: B11448140
M. Wt: 418.6 g/mol
InChI Key: IZEXJVNTAJPJDP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound that features a cyclohexyl group, two thiophene rings, and an isovalinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide typically involves multiple steps:

    Formation of the Thiophene Derivatives: The thiophene rings are often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation and Alkylation: The thiophene derivatives are then subjected to acylation and alkylation reactions to introduce the thiophen-2-ylacetyl and thiophen-2-ylmethyl groups.

    Coupling with Isovalinamide: The final step involves coupling the modified thiophene derivatives with isovalinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.

    Biological Studies: It may serve as a probe to study biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N~2~-(phenylacetyl)-N~2~-(phenylmethyl)isovalinamide: Similar structure but with phenyl groups instead of thiophene rings.

    N-cyclohexyl-N~2~-(furan-2-ylacetyl)-N~2~-(furan-2-ylmethyl)isovalinamide: Similar structure but with furan rings instead of thiophene rings.

Uniqueness

N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity compared to phenyl or furan analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

Molecular Formula

C22H30N2O2S2

Molecular Weight

418.6 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-2-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]butanamide

InChI

InChI=1S/C22H30N2O2S2/c1-3-22(2,21(26)23-17-9-5-4-6-10-17)24(16-19-12-8-14-28-19)20(25)15-18-11-7-13-27-18/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3,(H,23,26)

InChI Key

IZEXJVNTAJPJDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CC3=CC=CS3

Origin of Product

United States

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